molecular formula C8H7NO B1338223 3-(Pyridin-2-YL)prop-2-enal CAS No. 863677-37-6

3-(Pyridin-2-YL)prop-2-enal

Cat. No.: B1338223
CAS No.: 863677-37-6
M. Wt: 133.15 g/mol
InChI Key: ZVEJSCDZTXEUBM-UHFFFAOYSA-N
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Description

3-(Pyridin-2-YL)prop-2-enal, also known as (2E)-3-(pyridin-2-yl)prop-2-enal, is an organic compound with the molecular formula C8H7NO. It is a derivative of pyridine, characterized by the presence of an aldehyde group attached to a propenyl chain, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-YL)prop-2-enal typically involves the condensation of 2-pyridinecarboxaldehyde with an appropriate propenyl precursor. One common method is the Claisen-Schmidt condensation, where 2-pyridinecarboxaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-YL)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyridin-2-YL)prop-2-enal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-YL)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-YL)prop-2-enal is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets. The position of the pyridine ring and the presence of the propenyl chain confer unique electronic and steric properties, making it a valuable compound for various applications .

Properties

CAS No.

863677-37-6

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

3-pyridin-2-ylprop-2-enal

InChI

InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-7H

InChI Key

ZVEJSCDZTXEUBM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C=O

SMILES

C1=CC=NC(=C1)C=CC=O

Canonical SMILES

C1=CC=NC(=C1)C=CC=O

Pictograms

Irritant

Origin of Product

United States

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